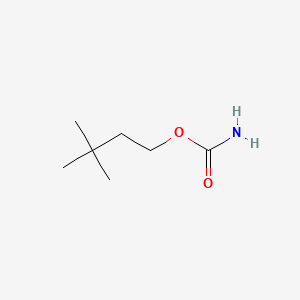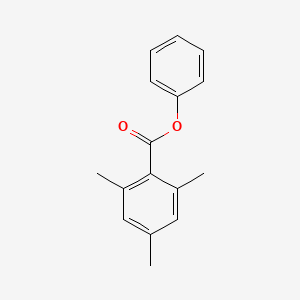
Phenyl 2,4,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,4,6-trimethylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,4,6-trimethylbenzoate typically involves the esterification of 2,4,6-trimethylbenzoic acid with phenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances efficiency and reduces production costs.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of 2,4,6-trimethylbenzoic acid.
Reduction: Formation of 2,4,6-trimethylbenzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2,4,6-trimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: this compound is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Phenyl 2,4,6-trimethylbenzoate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The phenyl group can participate in π-π interactions, while the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Phenyl 2,4,6-trimethylbenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the methyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
2,4,6-Trimethylbenzoic acid: Contains a carboxyl group instead of an ester, making it more acidic and reactive towards nucleophiles.
Phenyl 2,4,6-trimethylbenzoylphosphinate: Contains a phosphinate group, which imparts different reactivity and applications, particularly in photoinitiation and polymerization reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1734-17-4 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
phenyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-11-9-12(2)15(13(3)10-11)16(17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
YVYAGJBDMPIZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
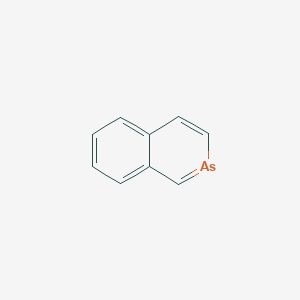
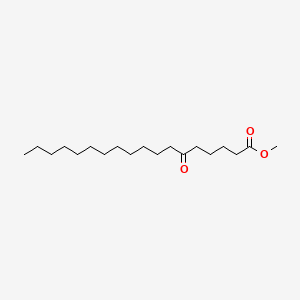
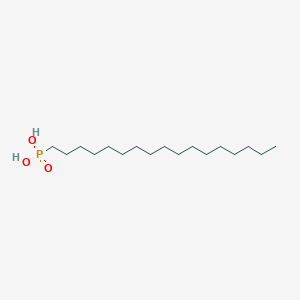
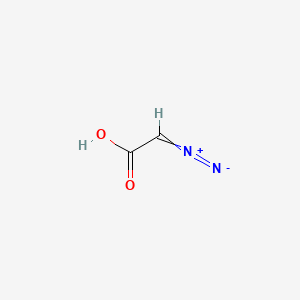
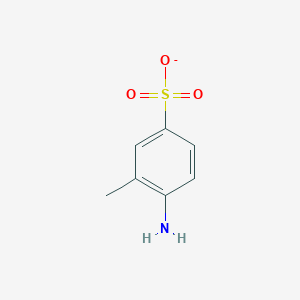


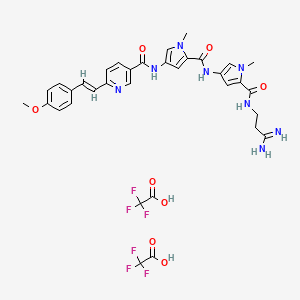
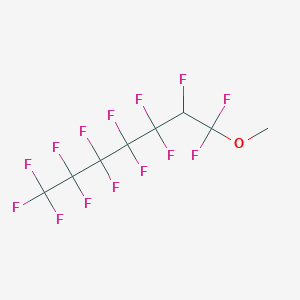
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
